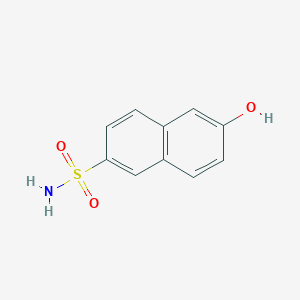

6-Hydroxynaphthalene-2-sulfonamide

Description

Overview of Sulfonamide Class in Academic Chemical Research

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine group (-SO₂NH₂), is a cornerstone of modern medicinal chemistry. epa.gov First discovered in the 1930s, sulfonamides were among the earliest classes of synthetic antimicrobial agents, heralding the dawn of the antibiotic era. Their mechanism of action, which involves the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase, prevents the synthesis of folic acid, a crucial component for bacterial growth and replication. epa.gov

Beyond their well-established antibacterial properties, the sulfonamide scaffold has proven to be a remarkably versatile platform for drug discovery. The chemical stability and the specific stereochemistry of the sulfonamide group allow for the design of molecules that can interact with a wide array of biological targets. epa.gov This has led to the development of sulfonamide-containing drugs with a broad spectrum of pharmacological activities, including:

Antiviral agents : Targeting viral enzymes and processes.

Anticancer therapeutics : Exhibiting cytotoxic effects against various cancer cell lines. scispace.com

Anti-inflammatory drugs : Modulating inflammatory pathways. guidechem.com

Diuretics : Affecting kidney function to promote water loss.

Anticonvulsants : Used in the management of epilepsy.

Hypoglycemic agents : Aiding in the control of blood sugar levels. scispace.com

The continued exploration of sulfonamide derivatives in academic research underscores their enduring importance as a privileged scaffold in the quest for new and improved therapeutic agents.

The Naphthalene (B1677914) Scaffold in Medicinal Chemistry and Functional Materials Research

Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is another structural motif of profound significance in chemical research. epa.govscispace.com Its planar structure and electron-rich nature make it an ideal building block for a diverse range of applications, from pharmaceuticals to advanced materials. fardapaper.ir

In medicinal chemistry, the naphthalene scaffold is present in numerous FDA-approved drugs, highlighting its biocompatibility and amenability to chemical modification. epa.govcymitquimica.com The incorporation of a naphthalene moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy. Naphthalene derivatives have demonstrated a wide range of biological activities, including:

Antimicrobial nih.gov

Antiviral cymitquimica.com

Anticancer cymitquimica.com

Anti-inflammatory cymitquimica.com

Antidepressant cymitquimica.com

In the realm of functional materials, the unique photophysical properties of naphthalene and its derivatives are of particular interest. fardapaper.ir Their inherent fluorescence has led to their use in the development of:

Fluorescent probes : For the detection of ions and biomolecules. fardapaper.ir

Organic light-emitting diodes (OLEDs) : As components in display technologies.

Dyes and pigments : For a variety of industrial applications. tandfonline.com

The versatility of the naphthalene scaffold, spanning from life-saving medicines to cutting-edge technologies, ensures its continued prominence in scientific research. guidechem.comprepchem.com

Positioning 6-Hydroxynaphthalene-2-sulfonamide as a Core Research Target

The convergence of the sulfonamide group and the naphthalene scaffold in a single molecule, this compound, creates a compound of significant research interest. While extensive research has been conducted on its constituent parts, the specific properties and potential applications of this compound itself remain a relatively underexplored frontier.

The synthesis of this compound would likely start from 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid), a well-known intermediate in the dye industry. cymitquimica.com The conversion of the sulfonic acid to the corresponding sulfonamide is a standard chemical transformation.

The potential of this compound as a core research target is underscored by the predicted and observed activities of its derivatives. For instance, N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide has been predicted to possess antimicrobial, antioxidant, and UV absorbing properties. epa.gov Furthermore, related studies on other naphthalene-sulfonamide derivatives have demonstrated potent anticancer and antimicrobial activities. scispace.comnih.gov

These findings strongly suggest that this compound could serve as a valuable lead compound for the development of new pharmaceuticals. Its unique combination of a proven pharmacophore (sulfonamide) and a versatile scaffold (naphthalene) warrants a dedicated research effort to synthesize and systematically evaluate its biological and material properties. The exploration of this compound and its derivatives could unlock new avenues in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxynaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-15(13,14)10-4-2-7-5-9(12)3-1-8(7)6-10/h1-6,12H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSPBZNGNRRLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)N)C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Hydroxynaphthalene 2 Sulfonamide and Its Derivatives

Established Synthetic Pathways for Naphthalene (B1677914) Sulfonamide Scaffolds

The construction of the naphthalene sulfonamide core is a fundamental step that can be achieved through several established synthetic routes. These methods generally involve either the direct formation of the sulfonamide bond or a multi-step sequence starting from naphthalene precursors.

Direct Synthetic Approaches to Sulfonamide Formation

Direct sulfonylation of amines with sulfonyl chlorides represents a classical and widely used method for creating the sulfonamide linkage. rsc.org In a typical procedure, an amine is reacted with a naphthalene sulfonyl chloride in the presence of a base. For instance, the synthesis of N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamide has been achieved by reacting 3,4,5-trimethoxyaniline (B125895) with naphthalene-1-sulfonyl chloride using triethylamine (B128534) (Et3N) as a base in dichloromethane (B109758) (CH2Cl2). nih.gov This reaction is generally carried out at room temperature and results in the formation of the corresponding sulfonamide. nih.gov

Recent advancements have focused on developing more atom-economical and environmentally benign methods. rsc.org Oxidative coupling of thiols and amines has emerged as a promising alternative to the traditional use of sulfonyl chlorides. rsc.org This approach avoids the often harsh conditions required for the preparation of sulfonyl chlorides. rsc.org For example, various aromatic and heteroaromatic thiols can be reacted with aqueous ammonia (B1221849) in the presence of a β-MnO2-HS nanoparticle catalyst under an oxygen atmosphere to yield (hetero)aryl sulfonamides. rsc.org Another metal-free approach involves the use of I2O5 to mediate the direct sulfonylation of amines with arylthiols. rsc.org

Multi-Step Derivatizations from Naphthalene Precursors

Multi-step synthetic sequences starting from readily available naphthalene precursors offer a versatile platform for accessing a wide range of naphthalene sulfonamides. A common starting material is 6-hydroxynaphthalene-2-sulfonic acid, also known as Schaeffer's acid. ontosight.ai This compound can be synthesized by the sulfonation of 2-naphthol. ontosight.ai

A notable example of a multi-step synthesis is the preparation of 6-hydroxynaphthalene-1-carboxylic acid from naphthalene-2-sulfonic acid. google.com This process involves an initial amidomethylation of naphthalene-2-sulfonic acid, followed by hydrolysis to yield 1-aminomethylnaphthalene-6-sulfonic acid. google.com This intermediate is then oxidized to 1-carboxynaphthalene-6-sulphonic acid, which is subsequently converted to the final product, 6-hydroxynaphthalene-1-carboxylic acid, through an alkali fusion. google.com

Another multi-step approach involves the synthesis of sulfonamide derivatives through the molecular hybridization approach. nih.gov For example, 3,4,5-trimethoxyaniline can be condensed with 4-methoxybenzoyl chloride, followed by carbonyl reduction to yield a key amine intermediate. nih.gov This intermediate is then condensed with an appropriate aryl sulfonyl chloride to generate the final sulfonamide products. nih.gov

Advanced Strategies for 6-Hydroxynaphthalene-2-sulfonamide Derivatization

Once the this compound scaffold is in hand, its structure can be further modified at several key positions to fine-tune its properties. These derivatizations can occur at the sulfonamide nitrogen, the hydroxyl group, or the naphthalene ring itself.

Modifications at the Sulfonamide Nitrogen Atom

The nitrogen atom of the sulfonamide group is a common site for derivatization. N-alkylation or N-arylation can be achieved by reacting the parent sulfonamide with various electrophiles. For instance, a key intermediate, N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulfonamide, can be reacted with commercially available benzyl (B1604629) halides in the presence of potassium iodide (KI) and potassium carbonate (K2CO3) to yield N-benzylated sulfonamide derivatives. nih.gov

The introduction of different substituents on the nitrogen atom can significantly impact the molecule's properties. For example, N1-monosubstituted derivatives of sulfanilamide (B372717) are generally active compounds, and the introduction of heteroaromatic substituents can increase their activity, while double substitution at the N1 position often leads to inactive compounds.

Functionalization of the Hydroxyl Group on the Naphthalene Ring

The hydroxyl group at the 6-position of the naphthalene ring offers another handle for chemical modification. This group can undergo typical reactions of phenols, such as etherification and esterification, to introduce a wide range of functional groups. The presence of the hydroxyl group also influences the electronic properties of the naphthalene ring system.

In the context of material science, hydroxyl-functionalized covalent organic frameworks (COFs) have been synthesized using dihydroxynaphthalene monomers. nih.gov For example, 2,3-dihydroxynaphthalene (B165439) and 2,6-dihydroxynaphthalene (B47133) have been used as redox-active monomers in the synthesis of COFs with potential applications in supercapacitors. nih.gov The position of the hydroxyl groups was found to influence the electrochemical properties of the resulting materials. nih.gov

Substitutions and Hybridizations on the Naphthalene Ring System

The naphthalene ring itself can be functionalized through various substitution reactions. Electrophilic aromatic substitution reactions can introduce a range of substituents onto the ring, with the position of substitution being directed by the existing hydroxyl and sulfonamide groups.

Molecular hybridization is a powerful strategy for creating novel derivatives. This involves combining the naphthalene sulfonamide scaffold with other pharmacophores or functional moieties to create hybrid molecules with potentially enhanced or new properties. For instance, a series of sulfonamide derivatives bearing a naphthalene moiety were designed and synthesized based on a molecular hybridization approach, leading to compounds with potent biological activities. nih.gov The synthesis of novel naphthalene-pyrimidine derivatives as anti-inflammatory agents is another example of this strategy.

Below is an interactive data table summarizing some of the key synthetic reactions discussed:

Development of Green Chemistry Principles in Sulfonamide Synthesis

The evolution of synthetic chemistry in the 21st century has been marked by a significant shift towards sustainability, with the principles of green chemistry serving as a guiding framework. This paradigm shift has profound implications for the synthesis of sulfonamides, including this compound and its derivatives. Traditional methods for sulfonamide synthesis often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, leading to significant environmental concerns. In response, researchers have been actively developing greener alternatives that prioritize waste reduction, energy efficiency, and the use of less toxic substances.

One of the primary focuses of green sulfonamide synthesis has been the replacement of conventional organic solvents with more environmentally benign alternatives. Water, being non-toxic, non-flammable, and readily available, has emerged as a solvent of choice. google.comhimalayachemicals.com The use of water as a solvent for the reaction between sulfonyl chlorides and amines has been shown to be effective, often with the aid of a base to neutralize the hydrochloric acid byproduct. google.comhimalayachemicals.com This approach not only eliminates the need for volatile organic compounds but also simplifies product isolation, as many sulfonamide products are sparingly soluble in water and can be collected by simple filtration. google.com

Another significant area of development is the use of alternative energy sources to drive the synthesis of sulfonamides. Microwave-assisted organic synthesis (MAOS) has been demonstrated to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netnih.govmdpi.com This efficiency is attributed to the direct and rapid heating of the reaction mixture by microwave irradiation. Similarly, ultrasound-assisted synthesis has been employed to enhance reaction rates and yields in the preparation of sulfonamides. nih.govresearchgate.net The mechanical effects of acoustic cavitation generated by ultrasound can lead to better mixing and mass transfer, thereby accelerating the chemical transformation.

Solvent-free reaction conditions represent another important strategy in green sulfonamide synthesis. By eliminating the solvent entirely, this approach minimizes waste and simplifies the work-up process. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture.

The following tables summarize research findings on the application of green chemistry principles to the synthesis of various sulfonamides, illustrating the potential of these methods to be adapted for the synthesis of this compound and its derivatives.

Table 1: Comparison of Conventional and Green Synthesis Methods for Sulfonamides

| Synthesis Method | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |

| Conventional | Dichloromethane | Conventional Heating | Several hours | Variable | [General Knowledge] |

| Green Methods | |||||

| In Water | Water | Conventional Heating | 1-4 hours | 85-98 | google.com |

| Microwave-Assisted | Ethanol | Microwave | 5-15 minutes | 82-95 | nih.govmdpi.com |

| Ultrasound-Assisted | Ethanol/Water | Ultrasound | 15-30 minutes | 88-96 | nih.gov |

| Solvent-Free | None | Grinding/Heating | 5-20 minutes | 90-98 | [General Knowledge] |

Table 2: Research Findings on Ultrasound-Assisted Sulfonamide Synthesis

| Reactants | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

| Aryl sulfonyl chloride, Aryl amines | Ferric chloride-bentonite | Ethanol | Not specified | >70 | researchgate.net |

| Alkyl/phenyl sulfonyl chloride, Primary amine | K2CO3 | EtOH/H2O | 15-20 | Not specified | nih.gov |

| 2-(4-isobutylphenyl)propanoic acid derivatives | NaH | DCM | 30-90 | 75-89 | mdpi.com |

These developments highlight a clear trend towards more sustainable practices in sulfonamide synthesis. While specific studies on the green synthesis of this compound are not yet prevalent in the literature, the successful application of these principles to a wide range of other sulfonamides provides a strong foundation for future research in this area. The adoption of aqueous reaction conditions, microwave or ultrasound assistance, and solvent-free protocols holds significant promise for the environmentally responsible production of this important chemical compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of 6 Hydroxynaphthalene 2 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a related compound, N-phenylnaphthalene-2-sulfonamide, shows characteristic signals for the aromatic protons. rsc.org The protons on the naphthalene (B1677914) ring system typically appear as a complex series of multiplets in the downfield region, generally between 7.0 and 8.5 ppm. rsc.org The N-H proton of the sulfonamide group is also expected in this region and its chemical shift can be influenced by solvent and concentration. For instance, in some sulfonamide derivatives, the -SO₂NH- proton appears as a singlet between 8.78 and 10.15 ppm. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For naphthalene-based sulfonamides, the aromatic carbons typically resonate in the range of 110 to 150 ppm. rsc.orgrsc.org The carbon atoms directly attached to the sulfonyl group and the hydroxyl group will exhibit distinct chemical shifts due to the electron-withdrawing and electron-donating nature of these substituents, respectively. For example, in related sulfonamides, the aromatic carbon signals are observed between 111.83 and 160.11 ppm. rsc.org

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the substitution pattern on the naphthalene ring and the presence of the sulfonamide and hydroxyl functional groups.

Interactive Data Table: Representative NMR Data for Naphthalene Sulfonamide Derivatives

| Nucleus | Chemical Shift Range (ppm) | Description |

| ¹H | 7.0 - 8.5 | Aromatic protons on the naphthalene ring |

| ¹H | 8.78 - 10.15 | Sulfonamide (SO₂NH) proton rsc.org |

| ¹³C | 110 - 150 | Aromatic carbons of the naphthalene ring rsc.orgrsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular weight of 6-hydroxynaphthalene-2-sulfonic acid is 224.23 g/mol . nih.govnist.gov For 6-Hydroxynaphthalene-2-sulfonamide, the expected molecular weight would be slightly different due to the presence of the amide group instead of the sulfonic acid. The exact mass can be determined with high accuracy using high-resolution mass spectrometry (HRMS). rsc.org

Under electrospray ionization (ESI) conditions, arylsulfonamides can exhibit a characteristic fragmentation pathway involving the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This fragmentation provides strong evidence for the presence of the sulfonamide group. The fragmentation pattern of the naphthalene ring system will also produce a series of characteristic ions, further confirming the identity of the core structure. The analysis of the product ion spectrum of the parent ion allows for the reconstruction of the molecule's structure and confirms the connectivity of the hydroxyl and sulfonamide groups to the naphthalene ring. researchgate.net

Interactive Data Table: Key Mass Spectrometry Data for 6-Hydroxynaphthalene-2-sulfonic Acid

| Parameter | Value | Reference |

| Molecular Weight | 224.23 g/mol | nih.govnist.gov |

| InChIKey | VVPHSMHEYVOVLH-UHFFFAOYSA-N | nih.govnist.gov |

| Common Fragmentation | Loss of SO₂ (64 Da) | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and sulfonyl (S=O) groups.

The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the sulfonamide group is expected in a similar region, often appearing as a sharp to medium band. ripublication.com The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are very characteristic and appear as strong bands in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. rsc.orgripublication.com For instance, in some synthesized sulfonamides, these vibrations are observed in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its UV-Vis spectrum will exhibit characteristic absorption bands. The presence of the hydroxyl and sulfonamide substituents will influence the position and intensity of these bands. The UV/Visible spectrum of 2-Naphthalenol, a related compound, is available for reference. nist.gov The electronic properties of this compound can be further investigated by studying its absorption and emission spectra.

Interactive Data Table: Characteristic IR Absorption Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| -OH | Stretching | 3200-3600 | |

| -NH | Stretching | 3200-3600 | ripublication.com |

| S=O | Asymmetric Stretching | 1370-1330 | rsc.orgripublication.com |

| S=O | Symmetric Stretching | 1180-1160 | rsc.orgripublication.com |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

Computational Chemistry and in Silico Modeling of 6 Hydroxynaphthalene 2 Sulfonamide and Its Analogs

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. rjb.ro This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand within the active site of a biological target. rjb.ro

In studies involving naphthalene-based sulfonamides and related structures, molecular docking has been instrumental in elucidating binding interactions. For instance, docking studies on naphthoquinone sulfonamide derivatives with the P2X7 receptor, an important mediator of inflammatory responses, revealed that the 1,4-naphthoquinone (B94277) moiety engages in hydrophobic interactions with residues such as Phe108, Val312, Met105, and Phe88. nih.gov These compounds were also found to interact with residues deeper within the hydrophobic cavity, including Tyr295, Phe95, and Phe293. nih.gov

Similarly, research on 1-hydroxynaphthalene-2-carboxanilides, which share a similar core structure, used molecular docking to predict binding interactions with c-Jun N-terminal kinases (JNKs), proteins involved in cancer-related signaling pathways. nih.gov The docking protocol helped in screening candidates based on their docking scores, binding energies, and the number of interactions with the JNK active site. nih.gov In another study, docking was used to design potential inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), where the hydroxypropanamide and sulfonamide pharmacophores were identified as key for biological activity. mdpi.com

The general aim of these docking studies is to analyze the interactions of sulfonamide derivatives with target proteins to characterize their therapeutic potential. rjb.ro The binding affinity and orientation predicted by docking software help in prioritizing compounds for synthesis and further biological evaluation. rjb.ro

Table 1: Summary of Molecular Docking Studies on Naphthalene (B1677914) Analogs

| Compound Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| Naphthoquinone Sulfonamides | P2X7 Receptor | Phe88, Phe95, Met105, Phe108, Phe293, Tyr295, Val312 | nih.gov |

| 1-Hydroxynaphthalene-2-carboxanilides | c-Jun N-terminal Kinase (JNK) | Not specified | nih.gov |

| Piperazine Sulfonamide Derivatives | 11β-HSD1 | Not specified | mdpi.com |

| Naphthol derivatives | Histone Deacetylase 2 (HDAC2) | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov This approach is used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov QSAR models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of molecules. nih.gov

While specific QSAR studies focusing solely on 6-Hydroxynaphthalene-2-sulfonamide are not prevalent, extensive QSAR research has been conducted on the broader class of sulfonamides for various therapeutic targets. medwinpublishers.comresearchgate.net These studies model biological activities, such as antidiabetic or enzyme inhibitory effects, using descriptors calculated from the molecular structures. medwinpublishers.comresearchgate.net

The process involves calculating a wide range of descriptors, including topological, 3D-MoRSE, and physicochemical properties. medwinpublishers.comresearchgate.net Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the predictive model. researchgate.netresearchgate.net For example, a QSAR study on 47 sulfonamide derivatives as antidiabetic agents used topological descriptors to create a highly predictive model (R² = 0.9897). medwinpublishers.com In another study on 34 sulfonamide derivatives, a combination of DFT calculations and QSAR modeling was used, employing descriptors like 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors. researchgate.netresearchgate.net The resulting models showed high predictive ability for the compounds' inhibitory activity. researchgate.netresearchgate.net

The selection of relevant descriptors is a critical step, often achieved through techniques like the genetic algorithm (GA), to create robust and interpretable models. researchgate.net These models help identify which molecular features are most important for the desired biological activity. nih.gov

Table 2: Common Descriptor Types Used in Sulfonamide QSAR Studies

| Descriptor Type | Description | Example | Reference |

|---|---|---|---|

| Topological Descriptors | Based on the 2D representation of the molecule, describing size, shape, and branching. | 1-path Kier alpha-modified shape index (S1K) | medwinpublishers.com |

| 3D-MoRSE Descriptors | Derived from a 3D molecular representation, encoding information about the 3D structure. | Mor32u | researchgate.net |

| GETAWAY Descriptors | Geometric descriptors that encode information about molecular shape and atom distribution. | JGI9 | researchgate.net |

| Physicochemical Descriptors | Represent physicochemical properties like hydrophobicity, electronic effects, and steric properties. | Mean atomic polarizability (Mp) | medwinpublishers.com |

| RDF Descriptors | Radial Distribution Function descriptors that provide information about interatomic distances. | RDF035v | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations provide detailed insights into the conformational changes of proteins and ligands, the stability of ligand-receptor complexes, and the thermodynamics of binding. mdpi.com

For naphthalene sulfonamide analogs, MD simulations have been used to validate docking results and to analyze the stability of the ligand in the binding pocket. nih.gov In a study on P2X7 inhibitors, MD simulations indicated that active naphthoquinone sulfonamide compounds bind to an allosteric site and remain stable throughout the simulation. nih.gov The calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) further supported these findings, indicating that the sulfonamides have a binding affinity for the P2X7 receptor similar to that of a known inhibitor. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. researchgate.net It is widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

DFT calculations have been applied to sulfonamide derivatives to understand their electronic properties and reactivity. researchgate.net For instance, a study combined DFT calculations with QSAR to estimate the activity of 34 sulfonamide derivatives, where structures were optimized using the B3LYP/6-31G level of theory. researchgate.net Such calculations provide insights into the electronic distribution and can help explain the stability and reactivity of the molecules.

In a related study on 6-hydroxy-2-naphthamide, a close analog of this compound, DFT calculations were used to investigate its tautomeric forms. The calculations estimated that the enol tautomer is more stable than the keto form, a finding consistent with spectroscopic data. This demonstrates how DFT can be used to understand fundamental chemical properties that can influence a molecule's interactions and behavior in a biological system.

In Silico Target Identification and Virtual Screening Methodologies

In silico target identification and virtual screening are computational strategies used in the early stages of drug discovery to identify potential biological targets for a given compound or to find new active compounds from large databases. nih.govnih.gov

Virtual screening can be performed using either ligand-based or structure-based approaches. A common ligand-based method is pharmacophore modeling, where a 3D arrangement of essential chemical features responsible for a molecule's biological activity is defined. nih.gov This pharmacophore model is then used as a 3D query to search compound databases for molecules that match these features. nih.gov

Structure-based virtual screening involves docking large libraries of compounds into the binding site of a target protein to identify those that are predicted to bind with high affinity. nih.gov For example, a multi-stage virtual screening approach was used to identify potential inhibitors for the SARS-CoV-2 NSP13 helicase, where a pharmacophore model was first used to filter a database of 250 million compounds, followed by docking-based screening of the hits. nih.gov

For a compound like this compound, these methodologies could be applied to search for potential protein targets. By generating a pharmacophore model based on its structure or by docking it against a panel of known protein structures, researchers can generate hypotheses about its potential biological function, which can then be tested experimentally. This approach has been successfully used to identify dual inhibitors for targets like CDK4/6 and aromatase in breast cancer research. nih.gov

Biological Activities and Biochemical Studies in Vitro and Mechanistic Focus

In Vitro Enzyme Inhibition Profiles of Sulfonamide Derivatives

The sulfonamide functional group is a well-established pharmacophore known for its ability to target the active sites of various enzymes, often mimicking natural substrates or binding to key catalytic residues. Derivatives of 6-hydroxynaphthalene-2-sulfonamide have been investigated for their inhibitory potential against several classes of enzymes.

Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Sulfonamides are a classic class of CA inhibitors. nih.govnih.gov While specific data for this compound is not prevalent, the broader class of sulfonamides shows significant inhibitory activity against various CA isozymes. For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have been shown to be isoform-selective inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov The inhibitory potency of sulfonamides is generally high, with inhibition constants (Kᵢ) often in the nanomolar range.

Inhibition of Human Carbonic Anhydrase Isozymes by Mono-tailed Sulfonamide Derivatives

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, µM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Mono-tailed sulfonamides (general range) | 68.4–458.1 | 62.8–153.7 | 1.1–6.2 | 55.4–113.2 |

Data represents a general range for a series of mono-tailed sulfonamide inhibitors and not specifically this compound. acs.org

Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Inhibition of tubulin polymerization is a key mechanism for many anticancer drugs. nih.govnih.gov A new series of sulphonamide derivatives bearing a naphthalene (B1677914) moiety has been synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov One particular compound, designated as 5c, which incorporates a naphthalen-1-yl group, demonstrated significant tubulin polymerization inhibitory activity with an IC₅₀ value of 2.8 µM. nih.gov Molecular modeling studies suggest that this compound binds to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics. nih.gov

Heat Shock Protein 90 (Hsp90) ATPase Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncogenic. tandfonline.comtandfonline.com The chaperone function of Hsp90 is dependent on its ATPase activity. tandfonline.comembopress.org The discovery that certain hydroxynaphthalene-arylsulfonamide derivatives possess micromolar inhibitory actions against Hsp90 has spurred interest in this class of compounds as potential anticancer agents. tandfonline.com While specific IC₅₀ values for this compound are not detailed in the provided results, related sulfonamide drugs have been shown to inhibit the ATPase activity of Hsp90 with IC₅₀ values in the low micromolar range. tandfonline.comnih.gov For example, torsemide, sulfathiazole, and sulfadiazine (B1682646) inhibit Hsp90 ATPase activity with IC₅₀ values of 1.0, 2.6, and 1.5 μM, respectively. tandfonline.comnih.gov

Inhibition of Hsp90 ATPase Activity by Selected Sulfonamide Drugs

| Compound | IC₅₀ (µM) |

|---|---|

| Torsemide | 1.0 |

| Sulfadiazine | 1.5 |

| Sulfathiazole | 2.6 |

This table presents data for other sulfonamide drugs to illustrate the potential of the sulfonamide scaffold for Hsp90 inhibition. tandfonline.comnih.gov

Other Enzyme Inhibition (e.g., Urease, COX-2, Cholinesterases, Dihydropteroate (B1496061) Synthase)

The versatility of the sulfonamide scaffold has led to its investigation against a variety of other enzymatic targets.

Cyclooxygenase (COX) Inhibition: Naphthalene derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. nih.govresearchgate.net While some naphthalene-methylsulfonamido compounds show inhibitory activity against COX-1 and COX-2, the replacement of a carboxylic acid group with a methylsulfonamido or methylsulfonyl group does not consistently lead to selective COX-2 inhibition. nih.gov For instance, one naphthalene derivative exhibited 65% inhibition of COX-2 and 50% inhibition of COX-1 at a concentration of 10 µM. nih.gov Sulfadiazine has also been shown to inhibit COX-1 and COX-2. mdpi.com

Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmitter levels. nih.govmdpi.com Sulfonamide-based carbamates have been identified as selective inhibitors of BChE, with some compounds showing higher potency than the clinically used drug rivastigmine. nih.govmdpi.com For example, a benzyl (B1604629) carbamate (B1207046) derivative with a sulfonamide linkage showed an IC₅₀ of 4.33 µM against BChE. nih.gov

Dihydropteroate Synthase (DHPS) Inhibition: Sulfonamides are well-known inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.org This inhibition is the basis for the antibacterial activity of sulfa drugs. nih.govwikipedia.org They act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). wikipedia.org

Cellular Antiproliferative Activity in In Vitro Model Systems

The enzyme inhibitory activities of sulfonamide derivatives often translate into antiproliferative effects in cancer cell lines.

Derivatives of sulfonamides bearing a naphthalene moiety have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov For example, compound 5c, a naphthalene-sulfonamide derivative, exhibited IC₅₀ values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, respectively. nih.gov This antiproliferative effect is linked to its ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Other sulfonamide-based compounds have also shown antiproliferative activity against various cancer cell lines, including those of the lung, prostate, and melanoma. researchgate.netnih.gov

Antiproliferative Activity of a Naphthalene-Sulfonamide Derivative (Compound 5c)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 0.51 ± 0.03 |

| A549 | Lung Cancer | 0.33 ± 0.01 |

In Vitro Antimicrobial and Antifungal Evaluations

The foundational biological activity of sulfonamides is their antimicrobial effect, which stems from the inhibition of folic acid synthesis in microorganisms. ijpsr.comresearchgate.net This mechanism renders them bacteriostatic, meaning they inhibit the growth and multiplication of bacteria. researchgate.netwikipedia.org

Various sulfonamides have been tested against a range of bacterial and fungal pathogens. For instance, sulfamethoxazole (B1682508) has shown high activity against gram-negative bacteria with a MIC₅₀ not exceeding 16 µg/ml. nih.gov However, the efficacy of sulfonamides can be limited by the development of bacterial resistance. researchgate.net In terms of antifungal activity, some sulfonamide derivatives have been evaluated, but specific data for this compound is not prominent in the provided search results. Hybrid molecules incorporating sulfonamides with other heterocyclic structures, such as thienopyrimidines, have been synthesized and tested for both antibacterial and antifungal properties. mdpi.com

In Vitro Antioxidant Capacity Assessments

The potential for a chemical to act as an antioxidant is frequently evaluated using various in vitro assays that measure its ability to neutralize free radicals or reduce oxidizing agents. For this compound, its antioxidant potential can be inferred from its structural features, specifically the hydroxyl group attached to the naphthalene ring system. Phenolic compounds are well-known antioxidants. However, specific experimental data on the antioxidant capacity of this compound is not extensively available in the scientific literature.

Studies on related dihydroxynaphthalene (DHN) isomers have shown that the position of the hydroxyl group on the naphthalene ring is a critical determinant of antioxidant activity. torvergata.it Research indicates that α-hydroxynaphthalene systems (where the hydroxyl group is at position 1) tend to exhibit higher antioxidant power than β-substitution patterns (like the 6-hydroxy position in the title compound). torvergata.it This is often attributed to the stability of the resulting naphthoxyl radical formed after the donation of a hydrogen atom. torvergata.it Despite this, a predictive model based on Quantitative Structure-Use Relationship (QSUR) for a derivative, N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide, identified "antioxidant" as a probable functional use with a predicted probability of 0.537. epa.gov

Common assays used to determine the antioxidant capacity of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that results in a measurable color change. nih.gov

| Assay Method | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and changing its color from deep violet to pale yellow. nih.gov | Decrease in absorbance measured spectrophotometrically, typically around 517 nm. nih.gov |

| ABTS Radical Cation Scavenging Assay | Involves the reduction of the pre-formed blue-green ABTS radical cation by an antioxidant. The ability of a compound to quench this radical is measured. researchgate.net | Decrease in absorbance measured at a specific wavelength, indicating the extent of radical scavenging. researchgate.net |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. torvergata.it | Increase in absorbance at a specific wavelength, proportional to the reducing power of the compound. torvergata.it |

Applications in Chemical Probes and Functional Materials

Development of Fluorescent Probes and Bioimaging Agents

The 6-hydroxynaphthalene core is a key component in the design of fluorescent probes due to its sensitivity to the local environment and favorable photophysical properties. Researchers have successfully synthesized derivatives for bioimaging, demonstrating their utility in visualizing subcellular structures and dynamic processes.

A notable example is the development of a mitochondrial-targeted pH fluorescent probe. This probe was synthesized using 6-hydroxy-2-naphthaldehyde, a derivative of the core structure, to create a molecule that can specifically accumulate in mitochondria. google.com The probe exhibits pH-dependent fluorescence, allowing for the visualization of mitochondrial pH fluctuations in living HepG2 cells. google.com A key feature of this probe is its significantly large Stokes shift (196 nm), which is advantageous as it reduces interference from the excitation light source, leading to clearer imaging. google.com

Furthermore, the broader class of sulfonamide-containing naphthalimide derivatives has been explored for tumor-targeted fluorescent imaging. chemicalbook.com These probes demonstrate low cytotoxicity and are readily taken up by melanoma cells, enabling clear fluorescent imaging of these cancer cells. chemicalbook.com While not direct derivatives of 6-hydroxynaphthalene-2-sulfonamide, these studies underscore the principle that combining a naphthalene-based fluorophore with a sulfonamide group is a potent strategy for creating effective bioimaging agents. chemicalbook.com The sulfonamide group in these contexts can serve as a targeting moiety or a handle for further chemical modification. chemicalbook.com

Utilization as Chemical Biology Tools for Signaling Pathway Investigation

Derivatives of the naphthalene (B1677914) sulfonamide scaffold serve as powerful chemical biology tools for dissecting complex cellular signaling pathways. By designing molecules that selectively inhibit specific proteins, researchers can probe the function of these proteins in cell health and disease.

One major area of investigation is cancer biology, where naphthalene sulfonamide derivatives have been developed as inhibitors of tubulin polymerization. drugbank.com Microtubules are essential for cell division, and agents that disrupt their dynamics are potent anticancer drugs. A series of synthesized sulfonamide derivatives bearing a naphthalene moiety were found to inhibit tubulin polymerization, arrest the cell cycle in the G2/M phase, and induce apoptosis (programmed cell death) in human breast cancer cells. drugbank.com Molecular docking studies suggest that these compounds bind to the colchicine-binding site on tubulin, providing a mechanistic basis for their activity. drugbank.com

In another line of research, N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives were designed as inhibitors of protein kinases, which are crucial regulators of cell signaling. sigmaaldrich.com Certain compounds in this series were effective at inhibiting Akt1 and Abl tyrosine kinase, two key players in cancer cell growth and survival. sigmaaldrich.com These molecules also showed potent anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow, in assays using human umbilical vein endothelial cells (HUVECs) and rat thoracic aorta rings. sigmaaldrich.com

Additionally, naphthalene-1-sulfonamide (B86908) derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4). orientchemical.com FABP4 is involved in metabolic and inflammatory pathways, making it a target for diseases like diabetes and atherosclerosis. orientchemical.com Specific inhibitors from this class were shown to improve glucose and lipid metabolism in obese diabetic mice, highlighting their potential as tools to study and potentially treat immunometabolic diseases. orientchemical.com

The table below summarizes key research findings on naphthalene sulfonamide derivatives as chemical biology tools.

| Derivative Class | Target Protein(s) | Investigated Pathway(s) | Model System(s) | Key Findings |

| Naphthalene Sulfonamides | Tubulin | Microtubule Polymerization, Cell Cycle | MCF-7 (Breast Cancer), A549 (Lung Cancer) Cells | Inhibited tubulin polymerization, caused G2/M cell cycle arrest, and induced apoptosis. drugbank.com |

| N-(hydroxynaphthalen-1-yl)-sulfonamides | Akt1, Abl tyrosine kinase | Angiogenesis, Protein Kinase Signaling | HUVECs, Cancer Cell Lines, Rat Aortic Rings | Demonstrated anti-proliferative and anti-angiogenic activities through kinase inhibition. sigmaaldrich.com |

| Naphthalene-1-sulfonamides | Fatty Acid Binding Protein 4 (FABP4) | Lipid Metabolism, Glucose Homeostasis | Obese Diabetic (db/db) Mice | Improved insulin (B600854) sensitivity and ameliorated hepatic steatosis by inhibiting FABP4. orientchemical.com |

Role in Advanced Materials Science (e.g., Charge-Control Agents in Electrophotography)

Beyond biological applications, the chemical properties of naphthalene sulfonamide derivatives make them suitable for use in advanced materials. A significant application is their role as charge-control agents (CCAs) in toners used for electrophotography, the technology underlying photocopiers and laser printers. google.com

In electrophotography, toners must acquire a stable and specific electrostatic charge to be transferred accurately to form an image. Charge-control agents are added to the toner formulation to quicken the rise speed of this electrification and to control the quantity of the charge, ensuring the development of vivid, high-resolution images. google.com Patent literature describes the use of complex salts that can incorporate aryl moieties containing hydroxyl and sulfonamide groups as effective charge-control agents. google.com These compounds are designed to be highly dispersible within the toner's binder resin and to maintain stable performance under various environmental conditions. google.com

The use of organic compounds like naphthalene sulfonamide derivatives as CCAs is advantageous because they can be designed to be colorless, preventing any unwanted alteration of the toner's color. google.com Furthermore, they can be manufactured to have high purity and are considered safer than older CCAs that contained heavy metals. google.com The broader family of naphthalene sulfonic acid derivatives, such as 6-hydroxy-2-naphthalenesulfonic acid sodium salt, also serves as important precursors and coupling components in the synthesis of azo dyes, which are themselves used in a variety of materials, including colorants for toners. chemicalbook.com The structural features of this compound—a stable aromatic core capable of supporting a charge and functional groups that can be tailored for specific properties—are what make it and its relatives valuable in the field of materials science.

Future Research Directions and Emerging Avenues for 6 Hydroxynaphthalene 2 Sulfonamide

Advanced Synthetic Methodologies and Sustainable Production

The manufacturing of 6-Hydroxynaphthalene-2-sulfonamide is evolving towards more efficient and environmentally responsible processes. The focus of current research is to move past conventional synthesis methods, which are often characterized by multiple steps, the use of aggressive chemicals, and considerable waste production.

Key advancements in synthesis include:

Flow Chemistry : This technique allows for meticulous control over reaction conditions, resulting in increased yields, better product purity, and safer operations. The compact and automated setup of flow reactors can also drastically cut down on solvent use and energy consumption.

Biocatalysis : Employing enzymes to drive key synthetic steps is a promising green chemistry approach. Biocatalysis provides high selectivity and functions in gentle conditions, thereby reducing the environmental footprint.

C-H Activation : The direct functionalization of carbon-hydrogen bonds simplifies synthesis by avoiding the need for pre-functionalized starting materials, leading to more atom-efficient processes for producing naphthalene-based compounds.

These sophisticated methods are aimed at producing this compound and its derivatives with higher efficiency and a reduced environmental impact.

Integration with Artificial Intelligence and Machine Learning for Material and Probe Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to transform the development of new materials and chemical probes derived from the this compound structure. By processing extensive datasets of chemical structures and their associated properties, AI and ML algorithms can forecast the behavior of new derivatives, thus speeding up the discovery timeline. nih.gov

Significant areas of this integration are:

Predictive Modeling : AI models can be trained to foresee photophysical properties, binding affinities, and other key attributes of novel this compound variants. This facilitates the virtual screening of vast compound libraries, helping to prioritize the most promising candidates for laboratory synthesis and testing.

Generative Models : These advanced models can propose entirely new molecular designs tailored to have specific desirable properties. crimsonpublishers.com This innovative approach can lead to the discovery of groundbreaking materials and probes with superior performance characteristics.

Rational Probe Design : Machine learning can inform the design of fluorescent probes by predicting how structural changes will impact their brightness, stability, and sensitivity to particular biological targets or environments.

This collaborative relationship between computational predictions and experimental work will foster a more focused and effective exploration of the chemical possibilities surrounding this compound.

Exploration of Novel Biological Targets and Pathways

While this compound has been studied for its effects on certain biological molecules, there remains a wide array of potential applications to be uncovered. Future studies will aim to pinpoint new protein and nucleic acid targets and to understand the biological pathways that are influenced by this compound and its derivatives. nih.gov

Promising research avenues include:

Chemoproteomics : This powerful method can identify the direct binding partners of probes based on this compound within a complex biological sample, revealing new targets and shedding light on the compound's mechanisms of action.

Phenotypic Screening : By using high-content imaging and other screening techniques, researchers can observe the effects of this compound analogs on cell structure and function. This can bring to light unexpected biological activities and open up new lines of inquiry.

Targeting Protein-Protein Interactions : The naphthalene-sulfonamide framework is considered a privileged scaffold for designing molecules that can inhibit the interactions between proteins (PPIs), which play a role in many diseases. crimsonpublishers.com

By broadening the scope of biological investigation, scientists can discover new therapeutic and diagnostic uses for this adaptable chemical structure. For instance, certain sulfonamide derivatives have shown potential as anticancer agents by inhibiting enzymes like topoisomerase-II. nih.gov

Development of Multi-Functional Chemical Biology Tools

The distinct characteristics of the this compound scaffold make it a prime candidate for creating advanced, multi-functional tools for chemical biology. These sophisticated probes can be engineered to carry out several functions at once, allowing for a more detailed examination of biological systems.

Potential multi-functional tools include:

Photo-crosslinkable Fluorescent Probes : By adding a group that reacts to light, these probes can not only make a target visible but also permanently attach to it when exposed to light. This enables the later identification and detailed study of the target.

Theranostic Agents : Combining a therapeutic component with a diagnostic marker, such as a fluorescent tag, in a single molecule creates a "theranostic" agent. Such agents could potentially be used to both visualize a disease and deliver treatment simultaneously.

Environment-Sensing Probes : The fluorescence of the 6-hydroxynaphthalene core can be sensitive to its immediate surroundings. This feature can be exploited to develop probes that signal changes in specific environmental parameters like pH, polarity, or the concentration of certain ions inside a cell.

The creation of these advanced instruments will equip researchers with novel methods to investigate and influence biological processes with great accuracy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Hydroxynaphthalene-2-sulfonamide, and how can reaction conditions be controlled to improve yield?

- Methodology : Start with naphthalene derivatives such as 2-naphthalenesulfonyl chloride (CAS 93-11-8, ) as a precursor. Sulfonamide formation typically involves nucleophilic substitution with ammonia under controlled pH (8–10) and temperature (40–60°C). Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., aqueous ethanol) to optimize crystallization and yield. Purify via recrystallization using hot water or ethanol, as purity >90% is achievable ().

- Key Considerations : Avoid over-sulfonation by controlling reaction time and stoichiometry of sulfonyl chloride to amine.

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against commercial standards (if available). Confirm structural integrity via FT-IR (sulfonamide S=O stretches at 1150–1350 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.0–8.5 ppm). Elemental analysis (C, H, N, S) should align with theoretical values (C₁₁H₁₀NO₃S, MW 223.25) ( ).

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

- Methodology : Perform solubility tests in polar (water, DMSO) and nonpolar solvents (ethyl acetate, hexane) at 25°C. For aqueous solubility, adjust pH to exploit the compound’s acidic hydroxyl group (pKa ~9–10). Use UV-Vis spectroscopy to quantify solubility limits. Note that sodium salts (e.g., Sodium 6-hydroxynaphthalene-2-sulfonate, CAS 135-76-2, ) enhance water solubility for biological assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology : Cross-reference NMR and IR data from multiple sources (e.g., PubChem, ; Kanto Reagents, ). For conflicting assignments, use 2D NMR (COSY, HSQC) to resolve aromatic coupling patterns. Computational modeling (DFT) can predict vibrational frequencies and chemical shifts to validate experimental data ( ).

- Case Study : Discrepancies in sulfonate vs. sulfonamide peak positions may arise from tautomerism or pH-dependent protonation states.

Q. What experimental strategies can mitigate degradation of this compound under varying storage conditions?

- Methodology : Conduct stability studies under controlled temperature (4°C, 25°C, −20°C), humidity (0–80% RH), and light exposure. Use accelerated aging tests (40°C/75% RH for 3 months) with HPLC-MS to identify degradation products (e.g., hydrolysis to sulfonic acid). Stabilize with antioxidants (e.g., BHT) or lyophilization for long-term storage ( ).

Q. How can researchers design assays to probe the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodology : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Prepare compound solutions in DMSO (<1% v/v to avoid cytotoxicity). Use Michaelis-Menten kinetics to calculate IC₅₀ values. Validate specificity via competitive inhibition assays with known substrates ( ).

Contradiction Analysis & Data Interpretation

Q. How should researchers address discrepancies in reported melting points for this compound (e.g., 79–83°C vs. higher ranges)?

- Methodology : Verify purity via elemental analysis and DSC. Polymorphism or hydrate formation (e.g., sodium salt hydrates, ) may explain variations. Re-crystallize from different solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs. Compare results with literature ().

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodology : Use nonlinear regression (logistic curve fitting) to model EC₅₀/LC₅₀ values. Apply ANOVA to assess significance across replicates. Address outliers via Grubbs’ test. For in vivo studies, Kaplan-Meier survival analysis may be appropriate ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.